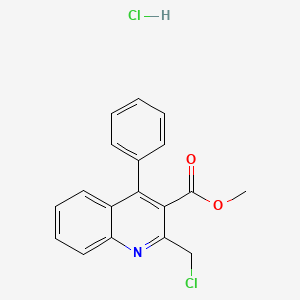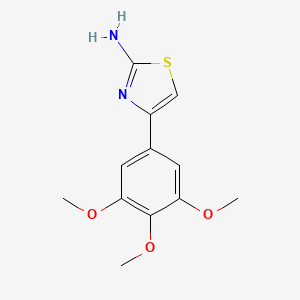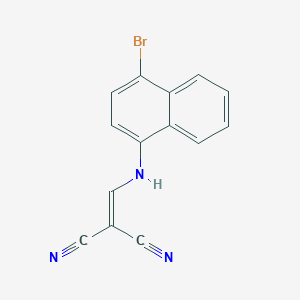
1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the condensation of substituted aldehyde/ketone with substituted benzohydrazide to form substituted N’-alkylidene benzohydrazide. This is then cyclized to form the 1,3,4-oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of “1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine” is characterized by a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include the condensation of substituted aldehyde/ketone with substituted benzohydrazide, followed by cyclization .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
1,3,4-Oxadiazole derivatives, including “1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine”, have been designed, synthesized, and evaluated as acetylcholinesterase inhibitors . These compounds showed significant acetylcholinesterase inhibitory activity, with an IC 50 value of 0.07 μM for the most potent compound . This suggests that these derivatives may be potential drug candidates for the treatment of Alzheimer’s disease as AChE inhibitors .
Alzheimer’s Disease Treatment
The same series of 1,3,4-oxadiazole derivatives have been suggested as potential drug candidates for the treatment of Alzheimer’s disease . Alzheimer’s disease is characterized by the gradual decline of cognitive ability in multiple cognitive domains, which results in the loss of the ability to perform basic daily activities .
Anticancer Agents
Fatty acid derivatives of 1,3,4-oxadiazol-2 (3H)-one and tetrahydropyridazine-3,6-dione, which include “1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine”, have been reported as new potential anticancer agents .
Antibacterial Agents
Compounds containing the 1,3,4-oxadiazole moiety, such as “1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine”, have been found to exhibit antibacterial properties .
Antifungal Agents
These compounds have also been found to exhibit antifungal properties .
Analgesic Agents
1,3,4-Oxadiazoles have been found to exhibit analgesic properties, suggesting that “1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine” may also have potential as an analgesic agent .
Anti-inflammatory Agents
These compounds have also been found to exhibit anti-inflammatory properties .
Anticonvulsant Agents
1,3,4-Oxadiazoles, including “1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine”, have been found to exhibit anticonvulsant properties .
Wirkmechanismus
Target of Action
The primary target of 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine is the enzyme DNA gyrase, a type II topoisomerase found in E. coli . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA .
Mode of Action
1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine interacts with its target, DNA gyrase, by inhibiting its ATPase activity . This action blocks the introduction of negative supercoils in DNA and traps the chromosome in a positively supercoiled state . This state may have a downstream impact on cell physiology and division .
Biochemical Pathways
The action of 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine on DNA gyrase affects the DNA supercoiling pathway. By inhibiting the ATPase activity of gyrase, the compound prevents the introduction of negative supercoils into DNA . This action disrupts the normal functioning of the DNA supercoiling pathway, which is essential for DNA replication, transcription, and repair .
Result of Action
The inhibition of DNA gyrase by 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine results in a positively supercoiled state of the chromosome . This state can have a significant impact on cell physiology and division . The compound’s action may also have antimicrobial effects, as suggested by the fact that DNA gyrase is a well-known target for antibacterial drugs .
Action Environment
The action of 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine may be influenced by various environmental factors. For instance, solvent environments can influence the properties of similar oxadiazole derivatives . .
Zukünftige Richtungen
The future directions for “1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine” and similar compounds could involve further exploration of their potential as antimicrobial agents . Additionally, the design and synthesis of new chemical entities with potential anti-infective activity could be a promising area of research .
Eigenschaften
IUPAC Name |
1-(1,3,4-oxadiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3(5)4-7-6-2-8-4/h2-3H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQXABTZXRCQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)



![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)
![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)
